Sodium 2-hydroxy-3-((2-hydroxyethyl)(2-((1-oxo-9-octadecenyl)amino)ethyl)amino)propanesulphonate
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Overview
Description
sodium oleoamphohydroxypropylsulfonate . This compound is a sodium salt and belongs to the class of amphoteric surfactants. It is commonly used in various cosmetic and personal care products due to its excellent cleansing, foaming, and conditioning properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium oleoamphohydroxypropylsulfonate is synthesized through a series of chemical reactions involving the sulfonation of oleic acid derivatives. The process typically involves the following steps:
Sulfonation: Oleic acid is reacted with sulfur trioxide to form oleic acid sulfonic acid.
Amidation: The oleic acid sulfonic acid is then reacted with a hydroxypropylamine to form the corresponding amide.
Neutralization: The resulting amide is neutralized with sodium hydroxide to form sodium oleoamphohydroxypropylsulfonate.
Industrial Production Methods
In industrial settings, the production of sodium oleoamphohydroxypropylsulfonate involves large-scale reactors where the above reactions are carried out under controlled conditions. The reaction parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium oleoamphohydroxypropylsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium oleoamphohydroxypropylsulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Used in cell culture media to improve cell growth and viability.
Medicine: Used in pharmaceutical formulations as an emulsifying agent.
Industry: Used in the formulation of detergents, shampoos, and other personal care products due to its excellent foaming and cleansing properties
Mechanism of Action
The mechanism of action of sodium oleoamphohydroxypropylsulfonate involves its ability to reduce surface tension between different phases, such as oil and water. This property allows it to act as an emulsifier, stabilizing emulsions and enhancing the solubility of hydrophobic compounds. At the molecular level, it interacts with both hydrophilic and hydrophobic molecules, forming micelles that encapsulate the hydrophobic molecules, thereby increasing their solubility in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfate: Another common surfactant used in personal care products.
Cocamidopropyl betaine: An amphoteric surfactant with similar cleansing and foaming properties.
Sodium dodecylbenzenesulfonate: A surfactant used in detergents and cleaning products.
Uniqueness
Sodium oleoamphohydroxypropylsulfonate is unique due to its combination of excellent foaming, cleansing, and conditioning properties. Unlike some other surfactants, it is gentle on the skin and hair, making it suitable for use in a wide range of personal care products .
Properties
CAS No. |
64283-57-4 |
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Molecular Formula |
C25H49N2NaO6S |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-[2-hydroxyethyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]propane-1-sulfonate |
InChI |
InChI=1S/C25H50N2O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)26-18-19-27(20-21-28)22-24(29)23-34(31,32)33;/h9-10,24,28-29H,2-8,11-23H2,1H3,(H,26,30)(H,31,32,33);/q;+1/p-1/b10-9-; |
InChI Key |
HPHSQXYITTYVEY-KVVVOXFISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CC(CS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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